5-羟基-3-甲基吲哚啉-2-酮

描述

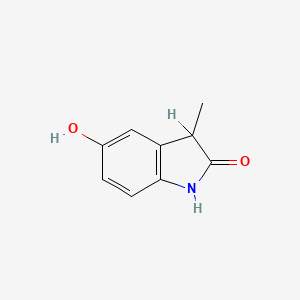

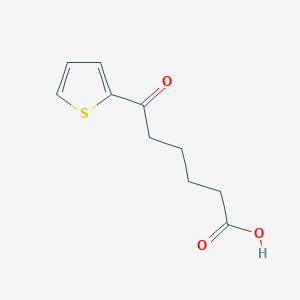

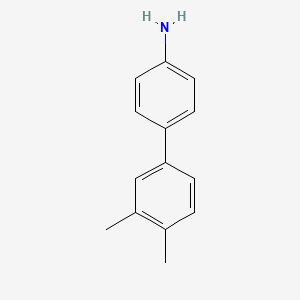

5-Hydroxy-3-methylindolin-2-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 . It is used for research and development purposes .

Synthesis Analysis

A synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxyindolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Molecular Structure Analysis

The molecular structure of 5-Hydroxy-3-methylindolin-2-one can be analyzed using various tools and techniques . These include single-crystal X-ray diffraction (SC-XRD) analysis, microcrystal electron diffraction method (MicroED), and other modern instruments for SC-XRD analysis .Chemical Reactions Analysis

Chemical reactions involving 5-Hydroxy-3-methylindolin-2-one can occur on separate time scales because they involve various chemical species with differing activation energies . This trait enables us to distinguish between a species’ behavior at various phases of a reaction, such as quick and sluggish reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy-3-methylindolin-2-one can be analyzed using various techniques . These properties include color, density, hardness, and melting and boiling points .科学研究应用

阿尔茨海默病治疗

5-羟基-3-甲基吲哚啉-2-酮衍生物被设计为乙酰胆碱酯酶 (AChE) 抑制剂,其结构特征基于多奈哌齐,多奈哌齐是一种已知的 AChE 抑制剂,在临床上用于治疗阿尔茨海默病 (AD)。 这些化合物旨在解决神经递质乙酰胆碱的减少问题,这是 AD 进展的关键因素 .

抗氧化活性

在寻找新型生物活性分子的过程中,一些 5-羟基-3-甲基吲哚啉-2-酮衍生物已被测试其抗氧化能力。 虽然大多数化合物仅表现出弱的清除活性,但由于抗氧化剂对抗氧化应激的潜在健康益处,其研究依然是一项重要的应用 .

抗癌剂

某些 5-羟基-3-甲基吲哚啉-2-酮化合物已表现出对各种人类癌细胞系的强细胞毒性,包括结肠癌、前列腺癌和肺癌。 其中一种化合物,特别是表现出低至 0.65 µM 的 IC50 值,这比阳性对照阿霉素更有效。 这表明这些化合物可能成为有前景的抗癌剂开发目标 .

生物活性分子的合成

2-吲哚啉酮骨架,包括 5-羟基-3-甲基吲哚啉-2-酮,作为抗癌剂开发中的药效团至关重要。 该骨架具有多种药理活性,使其成为合成具有潜在治疗应用的生物活性分子的宝贵结构 .

天然产物合成

3,3-二取代恶酮,可以从 5-羟基-3-甲基吲哚啉-2-酮衍生,是天然产物和药物中的重要基序。 它们已在具有已证实的生物活性的生物活性天然产物和生物碱中发现,例如抗菌或抗肿瘤活性 .

化学合成研究

5-羟基-3-甲基吲哚啉-2-酮用于化学合成研究,科学家探索其在各个研究领域(包括生命科学、材料科学、化学合成等)的性质和应用。 这项研究有助于更广泛地了解和利用该化合物在科学应用中 .

安全和危害

作用机制

Target of Action

5-Hydroxy-3-methylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 5-Hydroxy-3-methylindolin-2-one may also interact with various biological targets.

Mode of Action

Indole derivatives, in general, are known to interact with their targets and induce changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways could be related to the various biological activities mentioned above.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

生化分析

Biochemical Properties

5-Hydroxy-3-methylindolin-2-one plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of action of 5-Hydroxy-3-methylindolin-2-one is not well-understood. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 5-Hydroxy-3-methylindolin-2-one vary with different dosages in animal models

Metabolic Pathways

This could also include any effects on metabolic flux or metabolite levels

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

属性

IUPAC Name |

5-hydroxy-3-methyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-7-4-6(11)2-3-8(7)10-9(5)12/h2-5,11H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNFHUNUUCCBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976056 | |

| Record name | 3-Methyl-3H-indole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6062-25-5 | |

| Record name | 2-Indolinone, 5-hydroxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006062255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3H-indole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1608079.png)